![molecular formula C11H5NO3S B14301340 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113888-30-5](/img/structure/B14301340.png)
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that features a naphthoquinone core fused with a thiazole ring. This compound is notable for its diverse biological activities, including enzyme inhibition, antifungal, antibacterial, anticancer, antiproliferative, antiplatelet, anti-inflammatory, antiallergic, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. The reaction proceeds with the addition of triethylamine, yielding the desired product in high to moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its enzyme-inhibitory properties and potential as a biochemical probe.
Medicine: Explored for its anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Signal Transduction: The compound interferes with signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
- 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione stands out due to its hydroxyl group, which enhances its solubility and reactivity. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
113888-30-5 |
|---|---|
Molecular Formula |
C11H5NO3S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
5-hydroxybenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO3S/c13-6-3-1-2-5-7(6)10(15)8-11(9(5)14)16-4-12-8/h1-4,13H |
InChI Key |
VRNNQXGNBLZANY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


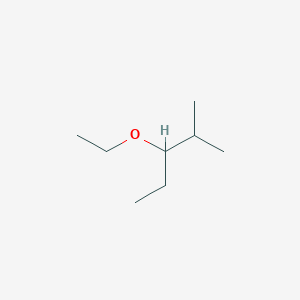
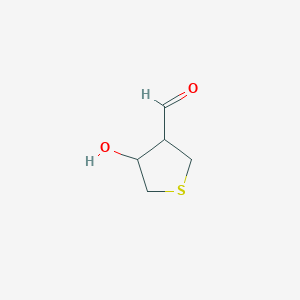
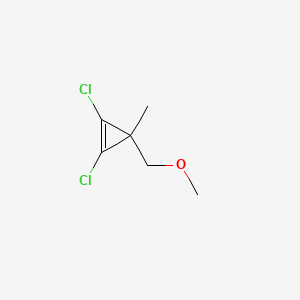
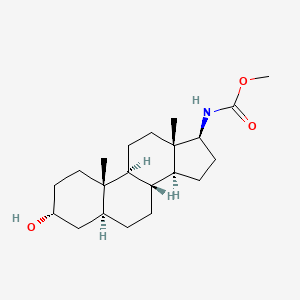
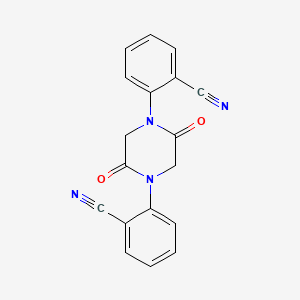
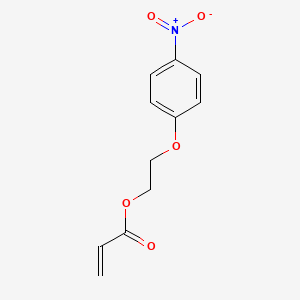
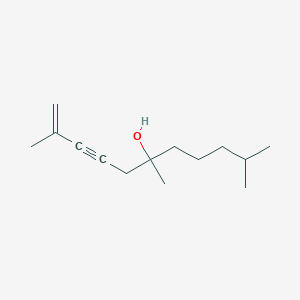

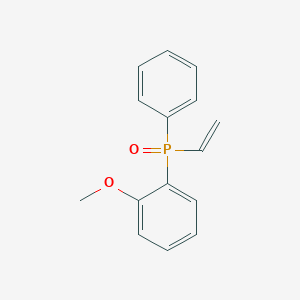
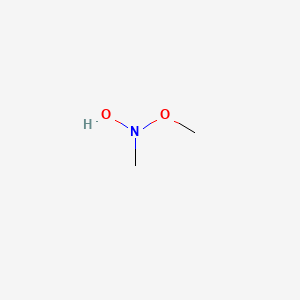

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
